molecular formula C6H12BrN B1279848 4-Bromo-1-methylpiperidine CAS No. 76444-51-4

4-Bromo-1-methylpiperidine

Cat. No.: B1279848
CAS No.: 76444-51-4
M. Wt: 178.07 g/mol
InChI Key: RTEVQEDKZPFGNP-UHFFFAOYSA-N
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Description

4-Bromo-1-methylpiperidine is an organic compound with the chemical formula C6H12BrN. It features a piperidine ring substituted with a bromine atom and a methyl group. This compound is typically a colorless to light yellow liquid with a melting point of approximately -30°C to -20°C and a boiling point of about 141°C to 145°C . It has poor solubility in water but is soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1-methylpiperidine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is usually stored in sealed containers under dry conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction Reactions: Products include reduced forms of the compound, such as 1-methylpiperidine derivatives.

Scientific Research Applications

4-Bromo-1-methylpiperidine is primarily used in the field of organic synthesis. It serves as an intermediate in the synthesis of various compounds, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methylpiperidine involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets can vary based on the specific derivative or compound synthesized from this compound .

Comparison with Similar Compounds

    4-Bromo-1-methylpiperidine: C6H12BrN

    4-Bromo-N-methylpiperidine: C6H12BrN

    N-Methyl-4-bromopiperidine: C6H12BrN

Comparison: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers unique advantages in certain synthetic applications, particularly in the synthesis of pharmaceuticals and other organic compounds .

Properties

IUPAC Name

4-bromo-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c1-8-4-2-6(7)3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEVQEDKZPFGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467978
Record name 4-bromo-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76444-51-4
Record name 4-bromo-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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